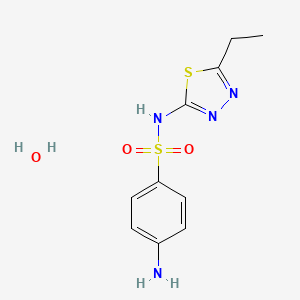

4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate

Description

Properties

Molecular Formula |

C10H14N4O3S2 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;hydrate |

InChI |

InChI=1S/C10H12N4O2S2.H2O/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3,(H,13,14);1H2 |

InChI Key |

RJPIOVVVZMNEGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Ethyl-1,3,4-Thiadiazol-2-Amine Intermediate

The foundational step in preparing the target compound involves synthesizing the 5-ethyl-1,3,4-thiadiazol-2-amine moiety. This intermediate is typically generated via cyclodehydration of thiosemicarbazides and aliphatic acids in a mixed mineral acid medium.

Cyclodehydration Reaction

A patented method employs a mixture of sulfuric acid (15–35%) and polyphosphoric acid (65–85%) to facilitate the reaction between 4-methyl-3-thiosemicarbazide and propionic acid. The process proceeds as follows:

- Acid Preparation : A mixture of 18 g sulfuric acid and 54 g polyphosphoric acid is cooled to 10–15°C.

- Reactant Addition : 21 g (0.2 mol) of 4-methyl-3-thiosemicarbazide and 14.8 g (0.2 mol) of propionic acid are added sequentially under temperature control.

- Cyclodehydration : The exothermic reaction raises the temperature to 100–105°C, maintained for 3 hours.

- Workup : The mixture is diluted with water and toluene, neutralized with ammonium hydroxide (pH 6.8–7.3), and the product is extracted into the organic layer.

Yield : 93% (26.7 g) of 5-ethyl-2-methylamino-1,3,4-thiadiazole.

Table 1: Optimization of Cyclodehydration Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Ratio (H₂SO₄:PPA) | 25:75 | Maximizes yield |

| Temperature | 100–105°C | Prevents decomposition |

| Reaction Time | 3 hours | Completes cyclization |

Sulfonylation to Form 4-Acetylaminobenzenesulfonyl Chloride Adduct

The thiadiazole intermediate undergoes sulfonylation with 4-acetylaminobenzenesulfonyl chloride to introduce the sulfonamide group.

Reaction Protocol

- Mixing : 0.163 mol of 5-ethyl-1,3,4-thiadiazol-2-amine is suspended in anhydrous pyridine.

- Sulfonyl Chloride Addition : 50 g (0.214 mol) of 4-acetylaminobenzenesulfonyl chloride is added at 50–60°C with vigorous stirring.

- Heating : The mixture is heated to 125°C to drive the reaction to completion.

- Hydrolysis : Sodium hydroxide (27.6 g in 110 mL water) is added, and the mixture is distilled to remove pyridine. Subsequent heating at 95°C for 30 minutes hydrolyzes the acetyl group.

Critical Note : Pyridine acts as both solvent and acid scavenger, ensuring efficient sulfonamide bond formation.

Final Hydrolysis and Crystallization

The acetyl-protected intermediate is hydrolyzed to yield the free amine, followed by crystallization to obtain the hydrate form.

Alternative Synthetic Pathways

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Recrystallization from water ensures removal of unreacted sulfonyl chloride and byproducts. PXRD analysis confirms the hydrate form’s stability.

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (–SO₂NH–) participates in acid-base chemistry:

-

Protonation : The sulfonamide nitrogen acts as a weak base, forming a protonated species in acidic media (pH < 4).

-

Deprotonation : Under alkaline conditions (pH > 10), the NH group loses a proton, generating a sulfonamide anion.

These reactions are critical for modulating solubility and bioavailability in pharmaceutical formulations.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing bioactive heterocycles:

-

With Thiosemicarbazide : Forms N-(carbamothioylamino)-3-[(4-sulfamoylphenyl)amino]propanamide (9 ), which cyclizes to 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzenesulfonamide (10 ) under concentrated H₂SO₄ .

-

With Carbon Disulfide : Reacts with potassium xanthogenate to yield oxadiazole-2-thione derivatives (24 ), which further alkylate to form S-ethyl analogs (25 ) .

Nucleophilic Substitution and Condensation

The amino (–NH₂) and sulfonamide groups enable reactivity with electrophiles:

-

Phenyl Isocyanate : Forms semicarbazide derivatives (20 ), which cyclize to 1,2,4-triazoles (22 ) under alkaline conditions .

-

Aldehydes/Ketones : Condenses with carbonyl compounds (e.g., 2,4-pentanedione) to generate pyrazole derivatives (18 ) .

Metal Coordination and Chelation

The sulfonamide and thiadiazole moieties act as ligands for metal ions:

-

Zn²⁺/Cu²⁺ Coordination : Forms stable complexes via sulfonamide oxygen and thiadiazole nitrogen atoms, enhancing antibacterial activity.

-

Iron Chelation : Disrupts bacterial iron metabolism, contributing to bacteriostatic effects.

Comparative Reactivity of Structural Analogs

| Analog | Key Reaction | Biological Impact |

|---|---|---|

| Sulfamethizole | Similar acid-base reactivity | Reduced solubility vs. target compound |

| Ethazole | Enhanced thiadiazole cyclization | Broader antimicrobial spectrum |

Stability and Degradation Pathways

-

Hydrolytic Degradation : Susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, cleaving the sulfonamide bond.

-

Thermal Decomposition : Degrades above 186°C, releasing SO₂ and ethylamine fragments.

Scientific Research Applications

4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticonvulsant activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Limited data are available on solubility, melting point, or stability. The hydrate form may influence solubility and shelf life compared to anhydrous analogs .

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

A key structural variable in sulfonamide derivatives is the alkyl substituent on the thiadiazole ring. Below is a comparison of three analogs:

Key Observations :

- Molecular Weight : The ethyl-substituted hydrate has the highest molecular weight, likely due to water inclusion .

- Solubility : Increasing alkyl chain length correlates with reduced aqueous solubility. The propyl analog exhibits the lowest solubility (0.268 g/L), suggesting the ethyl derivative may have intermediate solubility between methyl and propyl analogs .

- Thermal Stability : The propyl analog’s high melting point (298.39°C) indicates enhanced crystallinity compared to sulfamethizole .

Heterocyclic Variants

Other sulfonamide derivatives feature alternative heterocycles (e.g., isoxazole in CAS 127-69-5). These compounds often exhibit distinct solubility and activity profiles due to differences in ring electronics and hydrogen-bonding capacity . The thiadiazole ring in the target compound likely enhances π-π stacking interactions, contributing to crystallinity and stability .

Biological Activity

4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate, also known as etazole or sethadil, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their broad range of pharmacological properties including antibacterial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : C10H12N4O2S2

- Molecular Weight : 284.36 g/mol

- CAS Number : 94-19-9

- Solubility : Slightly soluble in chloroform and methanol; moderately soluble in DMSO .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial growth by targeting essential enzymes involved in bacterial metabolism .

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells. For instance, a derivative similar to this compound demonstrated a significant increase in apoptotic cells compared to untreated controls, suggesting a potential role in cancer therapy through programmed cell death mechanisms .

- Anti-inflammatory Effects : The thiadiazole moiety has been associated with anti-inflammatory activity, which may be beneficial in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

A study assessed the antibacterial activity of several thiadiazole derivatives including 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics . -

Cancer Cell Apoptosis :

In vitro studies demonstrated that treatment with the compound led to a marked increase in early and late-stage apoptotic cells in human cancer cell lines. Flow cytometry analysis revealed that 37.83% of treated cells underwent apoptosis compared to only 0.89% in untreated controls . -

Anti-inflammatory Activity :

A recent investigation into the anti-inflammatory properties showed that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.